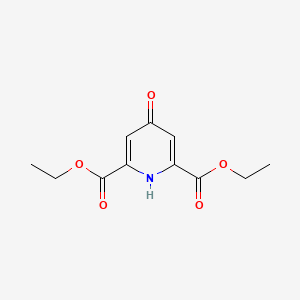

Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBKZRLUKPGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl 4-hydroxypyridine-2,6-dicarboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a prominent member of the pyridine dicarboxylate family, is a versatile scaffold in medicinal chemistry and materials science. Its rigid, functionalized heterocyclic core serves as a crucial building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional polymers. This guide provides a comprehensive overview of the synthetic pathway to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The synthesis is a multi-step process that begins with readily available starting materials and proceeds through key intermediates, namely chelidonic acid and chelidamic acid.

Overall Synthetic Pathway

The synthesis of this compound is a well-established three-step process. The journey begins with the formation of a pyran ring system, which is subsequently converted to the desired pyridine core, and culminates in the esterification of the carboxylic acid functionalities.

Caption: Simplified workflow of the Fischer Esterification of Chelidamic Acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Chelidamic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Suspend chelidamic acid in an excess of absolute ethanol in a round-bottomed flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended). A similar esterification of chelidamic acid to its dimethyl ester is reported to take 3 hours at reflux. [1]4. After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reactants | Chelidamic acid, Ethanol | [1][2] |

| Catalyst | Concentrated Sulfuric Acid | [1][3] |

| Solvent | Ethanol (in excess) | [2] |

| Reaction Time | Several hours (reflux) | [1] |

| Work-up | Neutralization, Extraction, Drying | [4] |

Conclusion

The synthesis of this compound is a robust and well-documented process that provides access to a valuable building block for various applications. By carefully controlling the reaction conditions at each step, from the initial condensation to the final esterification, researchers can achieve high yields of the desired product. The protocols outlined in this guide, grounded in established literature, offer a reliable pathway for the laboratory-scale production of this important heterocyclic compound.

References

-

Organic Syntheses Procedure: chelidonic acid. Organic Syntheses. Available at: [Link]

- US5300657A - Process for preparing chelidonic acid. Google Patents.

-

Making diethyl oxalate anhydrous. Reddit. (2024-06-19). Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

-

A new Efficient Method for the Preparation of 2,6-Pyridinedihiethyl Ditosylates from Dimethyl 2,60-Pyridinedicarboxylates. ResearchGate. (2007-09-17). Available at: [Link]

-

Diethyl malonate. Wikipedia. Available at: [Link]

-

Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. Available at: [Link]

-

Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. The Royal Society of Chemistry. Available at: [Link]

-

Acid to Ester - Common Conditions. The Organic Chemistry Portal. Available at: [Link]

-

esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

-

Synthesis of Diethyl malonate (Malonic ester). YouTube. (2022-03-31). Available at: [Link]

-

DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. ResearchGate. Available at: [Link]

-

Protonation of Chelidamic Acid: Thermodynamic Analysis and Crystal Structure. ResearchGate. (2022-07-27). Available at: [Link]

-

mechanism for the esterification reaction. Chemguide. Available at: [Link]

-

diethyl acetamidomalonate. Organic Syntheses. Available at: [Link]

- CN1237572A - Preparation method of diethyl malonate. Google Patents.

-

What is the most efficient method for conversion of acid to amide?. ResearchGate. (2015-08-04). Available at: [Link]

-

Tritylamine as an ammonia synthetic equivalent: preparation of primary amides. Arkivoc. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Diethyl 4-hydroxypyridine-2,6-dicarboxylate, also known as chelidamic acid diethyl ester, is a heterocyclic organic compound that holds significant interest for the scientific community, particularly in the realms of medicinal chemistry and materials science. Its pyridine core, substituted with hydroxyl and diethyl carboxylate functional groups, provides a unique electronic and structural framework, making it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven experimental methodologies for their determination. Understanding these fundamental characteristics is paramount for its effective utilization in research and development, enabling rational drug design, formulation development, and the prediction of its behavior in biological systems.

Chemical Identity and Structural Elucidation

A foundational understanding of a molecule begins with its unequivocal identification and a clear picture of its three-dimensional arrangement.

Core Structural Features

This compound possesses a central pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The key functional groups appended to this core are a hydroxyl group at the 4-position and two ethyl ester groups at the 2- and 6-positions. The presence of the hydroxyl group introduces the potential for tautomerism, allowing the molecule to exist in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. This tautomeric equilibrium can be influenced by the solvent environment and pH.

Caption: Molecular structure of this compound.

Key Identifiers

A consistent and accurate identification of this compound is crucial for database searches and regulatory purposes.

| Identifier | Value | Source(s) |

| CAS Number | 68631-52-7 | [1][2] |

| Molecular Formula | C11H13NO5 | [1][2] |

| Molecular Weight | 239.22 g/mol | [1][2] |

| IUPAC Name | This compound | |

| InChI Key | ZQNBKZRLUKPGCF-UHFFFAOYSA-N |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for its application in drug development.

Melting Point: Gauging Purity and Stability

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.[3]

The capillary method is a standard and widely accepted technique for accurate melting point determination.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind any coarse crystals using a mortar and pestle.[1]

-

Capillary Tube Filling: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This saves time in subsequent, more precise measurements.[3]

-

Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. For high accuracy, perform the measurement in triplicate.

Caption: Workflow for melting point determination.

Solubility Profile: A Key to Formulation and Bioavailability

Solubility is a critical parameter that influences a drug's absorption, distribution, and overall bioavailability. Understanding the solubility of this compound in various solvents is essential for developing suitable formulations for in vitro and in vivo studies.

While specific quantitative solubility data is not widely published, a qualitative assessment can be predicted based on its structure. The presence of the polar hydroxyl and ester groups suggests some solubility in polar organic solvents. The pyridine nitrogen can also participate in hydrogen bonding. However, the overall molecule has significant nonpolar character, which may limit its aqueous solubility.

This protocol provides a systematic approach to determining the solubility of a compound in a range of common solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Initial Screening: In separate, labeled test tubes, add approximately 1-2 mg of the compound.

-

Solvent Addition: To each tube, add 0.1 mL of a single solvent.

-

Mixing: Vigorously mix the contents of each tube using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves, the compound is considered "soluble" in that solvent at that concentration.

-

Incremental Solvent Addition: If the compound does not dissolve, add an additional 0.9 mL of the solvent and vortex again. Observe for dissolution.

-

Classification:

-

Soluble: The compound completely dissolves.

-

Partially Soluble: Some of the compound dissolves, but a solid residue remains.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Acid/Base Solubility: For compounds with low aqueous solubility, tests in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can provide insights into the presence of basic or acidic functional groups.[5]

Caption: A simplified flowchart for solubility testing.

Acidity (pKa): Understanding Ionization in Biological Milieu

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values of its ionizable groups determine its charge state at a given pH, which in turn affects its solubility, permeability across biological membranes, and interaction with target proteins.

This compound has two potential sites for protonation/deprotonation: the pyridine nitrogen and the 4-hydroxyl group. A predicted pKa value for the closely related dimethyl 4-hydroxypyridine-2,6-dicarboxylate is approximately 6.58.[6] This suggests that the pyridine nitrogen is weakly basic. For comparison, the parent compound, chelidamic acid, has a predicted pKa of around 0.12, likely corresponding to one of the carboxylic acid protons.[3] The pKa of the hydroxyl group is expected to be in the phenolic range.

Potentiometric titration is a classic and reliable method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated (the half-equivalence point).

Experimental Workflow:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water with a co-solvent if necessary to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the two ethyl ester groups, and the hydroxyl proton. The chemical shifts, integration, and coupling patterns of these signals provide detailed information about the connectivity of the atoms.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups. This technique is particularly useful for identifying quaternary carbons and carbonyl groups.

Predicted ¹H NMR Spectral Features:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine Ring Protons | 7.5 - 8.5 | Singlet or Doublet | 2H |

| -OCH₂CH₃ (Methylene) | 4.0 - 4.5 | Quartet | 4H |

| -OCH₂CH₃ (Methyl) | 1.0 - 1.5 | Triplet | 6H |

| -OH | Variable | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Features:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Pyridine Ring Carbons | 110 - 160 |

| -OCH₂CH₃ (Methylene) | 60 - 70 |

| -OCH₂CH₃ (Methyl) | 10 - 20 |

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C-H (aromatic) | 3000 - 3100 | Sharp |

| C-H (aliphatic) | 2850 - 3000 | Sharp |

| C=O (ester) | 1700 - 1750 | Strong, sharp |

| C=C, C=N (aromatic ring) | 1400 - 1600 | Medium to strong |

| C-O (ester) | 1000 - 1300 | Strong |

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for spectroscopic analysis.

Conclusion: A Foundation for Future Innovation

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data for this specific molecule is not extensively documented, a strong understanding of its characteristics can be inferred from related compounds and established analytical techniques. The provided experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories, ensuring data accuracy and reproducibility. A thorough grasp of the melting point, solubility, pKa, and spectroscopic signatures of this compound is indispensable for its successful application in the design and development of novel therapeutics and advanced materials.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 4-Hydroxy-pyridine-2,6-dicarboxylic acid diethyl ester | 68631-52-7 | TCA63152 [biosynth.com]

- 3. Chelidamic acid | 138-60-3 [chemicalbook.com]

- 4. ケリダム酸 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate(1165-06-6) IR Spectrum [m.chemicalbook.com]

A Technical Guide to Diethyl 4-hydroxypyridine-2,6-dicarboxylate: A Multifunctional Scaffold for Research and Development

Abstract: Diethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS 68631-52-7), a derivative of chelidamic acid, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and bioinorganic chemistry. Its structural resemblance to 2-oxoglutarate (2-OG) allows it to function as a potent inhibitor of a class of iron-dependent oxygenases, making it an invaluable tool for studying cellular responses to hypoxia and epigenetic regulation. Furthermore, its trifunctional nature provides a robust scaffold for the synthesis of complex molecules and novel materials. This guide provides an in-depth exploration of its physicochemical properties, synthesis, and key applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this compound's full potential.

Physicochemical Properties and Characterization

This compound is a solid, multifunctional organic compound.[1] Its core structure consists of a pyridine ring substituted with a hydroxyl group at the 4-position and two ethyl carboxylate groups at the 2- and 6-positions. This arrangement of functional groups is critical to its chemical reactivity and biological activity. The compound exists in tautomeric equilibrium between the 4-hydroxy-pyridine form and the 4-pyridone form.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 68631-52-7 | [2] |

| Molecular Formula | C₁₁H₁₃NO₅ | [1][2] |

| Molecular Weight | 239.23 g/mol | [1][3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Inert atmosphere, room temperature | [2][3] |

| SMILES Code | O=C(C1=NC(C(OCC)=O)=CC(O)=C1)OCC | [3] |

| InChI Key | ZQNBKZRLUKPGCF-UHFFFAOYSA-N | [2] |

Spectroscopic Profile for Structural Verification

Accurate characterization is paramount for ensuring the purity and identity of the compound before its use in sensitive applications. The following are expected spectroscopic signatures:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the protons on the pyridine ring. The chemical shift of the pyridine protons will be influenced by the electron-withdrawing carboxylate groups.

-

¹³C NMR Spectroscopy: The carbon NMR will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the pyridine ring (with the carbon attached to the hydroxyl group shifted downfield), and the carbons of the ethyl groups.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight, typically showing the [M+H]⁺ or [M+Na]⁺ adducts.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C=O stretching of the ester carbonyls, and C=C/C=N stretching vibrations of the pyridine ring.

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the esterification of its parent compound, 4-Hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid). Chelidamic acid itself can be synthesized from the condensation of acetone and dimethyl oxalate.[4]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the conversion of chelidamic acid to its diethyl ester derivative. The causality behind this choice is the high efficiency and straightforward nature of acid-catalyzed esterification for this substrate.

Reagents and Materials:

-

4-Hydroxypyridine-2,6-dicarboxylic acid (1 eq.)

-

Absolute Ethanol (EtOH) (sufficient to form a slurry)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq.)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: Suspend 4-Hydroxypyridine-2,6-dicarboxylic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add concentrated sulfuric acid to the suspension. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 16-24 hours. The elevated temperature increases the reaction rate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step quenches the acid catalyst and removes unreacted carboxylic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x). The organic product is more soluble in the ethyl acetate layer.

-

Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Caption: Competitive inhibition of 2-OG oxygenases.

Application as a Bidentate Iron Chelator

Beyond enzyme inhibition, derivatives of hydroxypyridin-4-ones are well-established as effective iron chelators. [5][6]While the parent compound in this guide is a bidentate chelator (binding iron in a 3:1 molar ratio), its framework is foundational for designing more complex, orally active iron chelators used in treating iron overload conditions. [5][7][8]Studies have shown that diethyl-hydroxypyrid-4-one derivatives can effectively mobilize iron and restore the activity of certain enzymes damaged by iron-induced peroxidative stress. [5]

Utility as a Synthetic Intermediate

The presence of three distinct functional groups—a hydroxyl group and two ester moieties—makes this compound a valuable and versatile intermediate in organic synthesis. [1][9]The hydroxyl group can be converted into other functionalities, such as halides or triflates, enabling cross-coupling reactions to build more complex molecular architectures. [10]The ester groups can be hydrolyzed back to carboxylic acids for peptide coupling or other transformations. This trifunctional nature allows for sequential and site-selective modifications, making it a key building block for pharmaceuticals and functional materials. [1]

Experimental Protocols in Practice

Protocol: In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of this compound against a representative 2-OG oxygenase.

Objective: To determine the IC₅₀ value of the compound against a PHD enzyme.

Materials:

-

Recombinant human PHD enzyme (e.g., PHD2)

-

HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

-

2-Oxoglutarate

-

Fe(II) (as (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Ascorbate

-

HEPES buffer (pH 7.5)

-

This compound (test compound)

-

Assay plates (e.g., 384-well)

-

Detection system (e.g., luminescence-based or antibody-based for detecting hydroxylated peptide)

Step-by-Step Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

-

Reagent Preparation: Prepare a reaction buffer containing HEPES, ascorbate, and Fe(II). Ascorbate is crucial as it maintains the iron in its catalytically active Fe(II) state.

-

Assay Plate Setup: Add the diluted test compound or vehicle (DMSO) to the assay wells.

-

Enzyme Addition: Add the PHD enzyme to the wells and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., an antibody that specifically recognizes the hydroxylated proline residue).

-

Data Analysis: Measure the signal (e.g., luminescence or fluorescence). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

- Google Search. (2026).

-

ChemSrc. diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate (CAS No. 68631-52-7). [Link]

-

LabSolutions. this compound. [Link]

-

PubChem. 2,6-Diethyl 4-hydroxypyridine-2,6-dicarboxylate | C11H13NO5 | CID 15198543. [Link]

-

Link, G., Pinson, A., & Hershko, C. (1994). Ability of the orally effective iron chelators dimethyl- and diethyl-hydroxypyrid-4-one and of deferoxamine to restore sarcolemmal thiolic enzyme activity in iron-loaded heart cells. Blood, 83(9), 2692–2697. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media. [Link]

-

McDonough, M. A., et al. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Fluorine Chemistry, 247, 109804. [Link]

-

Zhang, Z., et al. (2007). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]

-

PubMed. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Fluorine Chemistry. [Link]

-

ResearchGate. Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... [Link]

-

Hider, R. C., et al. (1990). The Development of Hydroxypyridin‐4‐ones as Orally Active Iron Chelators. Annals of the New York Academy of Sciences, 612(1), 327-338. [Link]

-

Mobarra, N., et al. (2019). Iron Chelators in Treatment of Iron Overload. Journal of Midwifery and Reproductive Health, 7(3), 1836-1845. [Link]

-

St-Gallay, S. A., et al. (2021). 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. Nature Communications, 12(1), 1519. [Link]

-

Pourhashem, Z., et al. (2017). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 11(3), 231-239. [Link]

-

PrepChem.com. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]

-

ResearchGate. Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. [Link]

-

McDonough, M. A., et al. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. ResearchGate. [Link]

-

Porter, J. B. (1998). Iron Chelators for Thalassaemia. British Journal of Haematology, 101(S1), 37-42. [Link]

Sources

- 1. 4-Hydroxy-pyridine-2,6-dicarboxylic acid diethyl ester | 68631-52-7 | TCA63152 [biosynth.com]

- 2. This compound | 68631-52-7 [sigmaaldrich.com]

- 3. 68631-52-7|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Ability of the orally effective iron chelators dimethyl- and diethyl-hydroxypyrid-4-one and of deferoxamine to restore sarcolemmal thiolic enzyme activity in iron-loaded heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Development of Hydroxypyridin‐4‐ones as Orally Active Iron Chelators | Semantic Scholar [semanticscholar.org]

- 7. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diethylpyridine-2,6-dicarboxylate (15658-60-3) at Nordmann - nordmann.global [nordmann.global]

- 10. Diethyl 4-bromopyridine-2,6-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

This guide provides a comprehensive technical overview of the molecular structure of Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By synthesizing data from analogous structures and theoretical principles, this document offers researchers, scientists, and drug development professionals a detailed understanding of its structural and electronic properties.

Introduction: Unveiling a Versatile Heterocycle

This compound, with the chemical formula C₁₁H₁₃NO₅, belongs to the pyridine dicarboxylate family.[1][2][3] Its structural scaffold, featuring a pyridine core with ester and hydroxyl functionalities, makes it a valuable building block in the synthesis of more complex molecules with potential biological activities. A crucial aspect of its chemistry is the existence of tautomeric forms, which significantly influences its reactivity and intermolecular interactions.

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

A fundamental characteristic of 4-hydroxypyridines is their ability to exist in equilibrium between the enol (4-hydroxypyridine) and keto (4-pyridone) forms. For this compound, this equilibrium is paramount to understanding its structure and properties.

In the solid state and in polar solvents, the equilibrium strongly favors the 4-pyridone tautomer, Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate. This preference is attributed to the greater stability of the amide-like functionality within the pyridone ring.

Caption: Tautomeric equilibrium of this compound.

Molecular Structure and Conformation

The central dihydropyridine ring is expected to adopt a flattened boat conformation. The substituents at the 2 and 6 positions (diethyl carboxylate groups) will influence the overall molecular shape.

Table 1: Predicted Key Structural Parameters

| Parameter | Predicted Value | Basis of Prediction |

| Pyridine Ring Conformation | Flattened Boat | X-ray data of analogous 1,4-dihydropyridines[4] |

| C=O Bond Length (Ester) | ~1.20 - 1.22 Å | Standard bond lengths and data from similar structures |

| C-N Bond Length (Ring) | ~1.37 - 1.39 Å | Data from related heterocyclic compounds |

| Dihedral Angle (Ring vs. Ester) | Variable | Dependent on crystal packing forces |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure. Based on data from closely related compounds, the following spectral characteristics are anticipated for the predominant 4-pyridone tautomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine Ring H (H3, H5) | 7.8 - 8.2 | s | - | Aromatic protons in an electron-deficient ring. |

| -OCH₂CH₃ | 4.2 - 4.5 | q | ~7.1 | Methylene protons adjacent to an ester oxygen. |

| -OCH₂CH₃ | 1.2 - 1.5 | t | ~7.1 | Methyl protons of the ethyl group. |

| N-H | 9.0 - 11.0 | br s | - | Amide-like proton, often broad and solvent-dependent. |

Note: Predicted values are based on spectral data of similar diethyl pyridine dicarboxylates and dihydropyridine derivatives.[6][7][8][9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | 165 - 170 | Carbonyl carbon of the ester groups. |

| C4 (C=O, Pyridone) | 175 - 180 | Carbonyl carbon of the pyridone ring. |

| C2, C6 | 145 - 150 | Carbons attached to the ester groups. |

| C3, C5 | 115 - 120 | Pyridine ring carbons. |

| -OCH₂CH₃ | 60 - 65 | Methylene carbon of the ethyl groups. |

| -OCH₂CH₃ | 13 - 15 | Methyl carbon of the ethyl groups. |

Note: These predictions are extrapolated from data on analogous compounds.[6][10]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3100 - 3300 | Medium | Amide-like N-H bond in the pyridone ring. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | C-H bonds of the ethyl groups. |

| C=O Stretch (Ester) | 1720 - 1740 | Strong | Carbonyl groups of the diethyl ester. |

| C=O Stretch (Pyridone) | 1650 - 1670 | Strong | Carbonyl group of the pyridone ring. |

| C=C Stretch (Ring) | 1580 - 1620 | Medium | Double bonds within the pyridine ring. |

Note: Predicted values are based on IR spectra of similar dihydropyridine and pyridine dicarboxylate compounds.

Synthesis and Crystallization: A Practical Approach

The synthesis of this compound can be achieved through the esterification of 4-hydroxypyridine-2,6-dicarboxylic acid.[11] The following protocol is adapted from established methods for similar transformations.

Experimental Protocol: Synthesis

Caption: A generalized workflow for the synthesis of the target compound.

-

Reaction Setup: To a suspension of 4-hydroxypyridine-2,6-dicarboxylic acid in absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray crystallography is crucial for definitive structural elucidation.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone).

-

Slow Evaporation/Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Alternatively, allow the solvent to evaporate slowly in a loosely capped vial.

-

Crystal Harvesting: Carefully collect the formed crystals by filtration and dry them under a gentle stream of inert gas.

Computational Analysis: A Theoretical Perspective

Density Functional Theory (DFT) calculations can provide valuable insights into the molecular and electronic structure of this compound.[12][13][14][15]

Optimized Molecular Geometry

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can predict the ground-state geometry of the molecule. This allows for the theoretical determination of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Caption: A conceptual diagram of Frontier Molecular Orbitals.

Electrostatic Potential (ESP) Map

An ESP map can visualize the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This information is invaluable for predicting sites of intermolecular interactions and chemical reactions.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. By integrating information from analogous compounds and theoretical modeling, a comprehensive picture of its tautomerism, conformation, spectroscopic signatures, and electronic properties has been presented. The provided experimental protocols offer a practical starting point for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel compounds based on this versatile heterocyclic scaffold.

References

- Reddy, P. P., et al. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o363.

- Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Dihydropyridines. John Wiley & Sons.

- The Royal Society of Chemistry. (2017). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of 1,4-dihydropyridines.

- Guanidinium 4-hydroxypyridinium-2,6-dicarboxylate.

- DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYL

- 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis. ChemicalBook.

- Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 982-987.

- DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYL

- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3).

- Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

- Diethyl 4-hydroxypyridine-2,6-dicarboxyl

- Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol. Redalyc.

- DIMETHYL 4-HYDROXYPYRIDINE-2,6-DICARBOXYL

- Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase.

- Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions.

- Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR spectrum. ChemicalBook.

- diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxyl

- Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxyl

- 2,6-Diethyl 4-hydroxypyridine-2,6-dicarboxyl

- DFT calculations towards predictive organo/organometallic chemistry. ScienceDirect.

- Diethyl 4-hydroxypyridine-2,6-dicarboxyl

- Diethyl 2,6-dimethyl-4-(2-nitrophenyl)

- Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxyl

- (PDF) Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol.

Sources

- 1. This compound | 68631-52-7 [sigmaaldrich.com]

- 2. 2,6-Diethyl 4-hydroxypyridine-2,6-dicarboxylate | C11H13NO5 | CID 15198543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) 1H NMR [m.chemicalbook.com]

- 8. ijrcs.org [ijrcs.org]

- 9. Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR [m.chemicalbook.com]

- 10. jocpr.com [jocpr.com]

- 11. 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. redalyc.org [redalyc.org]

- 14. tdx.cat [tdx.cat]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility characteristics of Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While specific quantitative solubility data for this exact molecule is not extensively published, this document outlines the foundational principles, predictive insights based on its structure, and detailed experimental protocols to empower researchers to determine its solubility profile with precision.

Understanding the Molecule: Structural and Physicochemical Insights

This compound possesses a unique combination of functional groups that dictate its solubility behavior. The central pyridine ring, a heterocyclic aromatic structure, is substituted with two ethyl ester groups at the 2 and 6 positions, and a hydroxyl group at the 4-position. This 4-hydroxy moiety can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyridine.

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Hydroxyl Group: The 4-hydroxyl group is a potent hydrogen bond donor and acceptor, significantly influencing interactions with polar solvents.

-

Ethyl Ester Groups: These groups add lipophilic character to the molecule, while the carbonyl oxygens can also act as hydrogen bond acceptors.

The interplay of these features suggests a molecule with moderate polarity. It is anticipated to exhibit limited solubility in water due to the nonpolar ethyl groups, but enhanced solubility in polar organic solvents capable of hydrogen bonding. The principle of "like dissolves like" is a fundamental guide here; polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2][3][4][5]

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Non-Polar (e.g., Hexane, Toluene) | Low | The polar hydroxyl and pyridine functionalities will limit solubility in non-polar media. |

| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents can accept hydrogen bonds and have polarities that should effectively solvate the molecule. |

| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The ability of these solvents to both donate and accept hydrogen bonds will facilitate dissolution.[3] |

| Aqueous (Water) | Low | While the hydroxyl and pyridine groups can interact with water, the overall lipophilicity from the ethyl esters is expected to limit aqueous solubility. The pH of the aqueous medium will likely have a significant effect. |

Factors Governing Solubility: A Deeper Dive

The solubility of a compound is not a single value but is influenced by several environmental factors. Understanding these is critical for accurate measurement and application.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][6][7] This is because increased thermal energy helps overcome the lattice energy of the solid and facilitates the solvation process.[6][7]

-

pH (for Aqueous Solubility): The 4-hydroxyl group on the pyridine ring is weakly acidic. In basic aqueous solutions, this proton can be removed, forming a more polar phenolate-like anion. This ionization dramatically increases aqueous solubility. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, forming a pyridinium cation, which would also be expected to increase water solubility. Therefore, the solubility of this compound in aqueous media will be highly pH-dependent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic approach to testing solubility in a range of solvents with varying polarities is recommended to establish a comprehensive profile.

Experimental Determination of Solubility: Protocols and Workflows

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocols are standard methods in the field.

Qualitative Solubility Assessment

A preliminary assessment can quickly classify the compound's solubility in various solvents.[8][9]

Protocol:

-

Add approximately 25 mg of this compound to a small test tube.[8][9]

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: No visible dissolution.[2]

-

-

Repeat this process for a range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, DMSO, hexane).[8]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]

Protocol:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

The following diagram illustrates the workflow for the quantitative shake-flask method.

Caption: High-throughput solubility screening workflow.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. While extensive published data is sparse, its molecular structure provides a strong basis for predicting its behavior in various solvent systems. By applying the standardized experimental protocols detailed in this guide—from qualitative assessments to the quantitative shake-flask method—researchers can generate the robust and reliable solubility data required for formulation, process development, and further scientific investigation. This systematic approach ensures both technical accuracy and the generation of trustworthy, reproducible results.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Sigma-Aldrich.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- LabSolutions.

- ResearchGate.

- Khan Academy. Solubility of organic compounds.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem.

- Benchchem.

- Sigma-Aldrich.

- MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.

- MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.

- Fisher Scientific.

- AAT Bioquest. (2023, March 17).

- BYJU'S. Factors Affecting Solubility.

- NCBI Bookshelf. Biochemistry, Dissolution and Solubility.

- ChemicalBook.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Sigma-Aldrich.

- MedchemExpress.com.

- ResearchGate. Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. m.youtube.com [m.youtube.com]

spectroscopic analysis (NMR, IR, MS) of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

An In-depth Technical Guide to the Spectroscopic Analysis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural backbone, derived from 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid), provides a versatile scaffold for the synthesis of more complex molecules, including metal-organic frameworks and pharmacologically active agents.[1][2] The precise characterization of this molecule is paramount for its application, ensuring purity, confirming identity, and understanding its chemical behavior.

This technical guide provides a comprehensive analysis of this compound using a multi-technique spectroscopic approach. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation will be explained to provide a self-validating system for researchers, scientists, and drug development professionals. The molecular formula of the compound is C₁₁H₁₃NO₅, and its molecular weight is 239.22 g/mol .[3]

Molecular Structure

The structure of this compound is characterized by a central pyridine ring substituted at the C4 position with a hydroxyl group and at the C2 and C6 positions with ethyl ester groups. The molecule is symmetrical about the C4-N axis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a polysubstituted pyridine like our compound of interest, a combination of 1D and 2D NMR experiments provides unambiguous structural confirmation.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Expected Signals and Interpretation: Due to the molecule's symmetry, the two ethyl groups are chemically equivalent, as are the two protons on the pyridine ring.

-

Aromatic Protons (H-3, H-5): The two protons at positions 3 and 5 of the pyridine ring are in identical electronic environments. They will appear as a single signal, a singlet, in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the adjacent ester groups and the nitrogen atom will deshield these protons, shifting them downfield.

-

Ethyl Group Protons: Each of the two equivalent ethyl groups will give rise to two signals:

-

A quartet corresponding to the two methylene protons (-O-CH₂-CH₃). This signal arises from coupling to the three adjacent methyl protons (n+1 rule, 3+1=4). The electronegative oxygen atom will shift this signal downfield, typically in the δ 4.0-4.5 ppm range.

-

A triplet corresponding to the three methyl protons (-O-CH₂-CH₃). This signal is due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). This signal will appear more upfield, typically around δ 1.0-1.5 ppm.

-

-

Hydroxyl Proton (-OH): The hydroxyl proton signal can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may appear over a wide range and may undergo deuterium exchange upon addition of D₂O, causing the signal to disappear.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | 6H |

| -CH₂- (Ethyl) | ~4.4 | Quartet (q) | 4H |

| H-3, H-5 (Aromatic) | ~7.5 - 8.0 | Singlet (s) | 2H |

| -OH (Hydroxyl) | Variable | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Expected Signals and Interpretation: The symmetry of the molecule reduces the number of expected carbon signals.

-

Carbonyl Carbons (C=O): The two ester carbonyl carbons are equivalent and will appear as a single signal in the highly deshielded region of the spectrum, typically δ 160-170 ppm.

-

Aromatic Carbons:

-

C-2, C-6: These two equivalent carbons are attached to the nitrogen atom and the ester groups. They will be significantly deshielded, appearing around δ 145-155 ppm.

-

C-4: This carbon is attached to the hydroxyl group. Its chemical shift will be in the aromatic region, typically δ 135-145 ppm.

-

C-3, C-5: These two equivalent carbons are attached to hydrogen atoms and will appear at the most upfield position of the aromatic carbons, around δ 120-130 ppm.

-

-

Ethyl Group Carbons:

-

-O-CH₂-: The two methylene carbons are equivalent and will appear around δ 60-65 ppm due to the attached oxygen.

-

-CH₃: The two methyl carbons are equivalent and will appear in the upfield region, typically δ 10-15 ppm.

-

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~14 |

| -O-CH₂- (Ethyl) | ~62 |

| C-3, C-5 | ~125 |

| C-4 | ~140 |

| C-2, C-6 | ~150 |

| C=O (Ester) | ~165 |

Experimental Protocols for NMR

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups to clearly observe the -OH proton signal.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (400 MHz Spectrometer):

-

Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR: Acquire a standard 1D proton spectrum using a 90° pulse. Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the expected range (e.g., 0-180 ppm). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbon signals.

-

(Optional) 2D NMR: For unambiguous assignments, acquire standard gradient-enhanced COSY, HSQC, and HMBC spectra.[4] The HMBC experiment is particularly crucial for assigning the quaternary carbons by observing correlations between protons and carbons that are two or three bonds away.[4]

Caption: Logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Expected Absorptions and Interpretation: The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

-

C-H Stretches:

-

Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretches from the ethyl groups will show medium to strong bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

-

C=O Stretch: A very strong and sharp absorption band is expected around 1720-1740 cm⁻¹, characteristic of the carbonyl group in an α,β-unsaturated ester.[5]

-

C=C and C=N Stretches: The pyridine ring will exhibit several medium to strong absorption bands in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds.

-

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester groups and the hydroxyl group will be present in the fingerprint region, typically between 1100-1300 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Hydroxyl) |

| 3000 - 3100 | Weak-Medium | Aromatic C-H Stretch |

| 2850 - 2980 | Medium-Strong | Aliphatic C-H Stretch |

| 1720 - 1740 | Very Strong, Sharp | C=O Stretch (Ester) |

| 1500 - 1650 | Medium-Strong | C=C and C=N Ring Stretches |

| 1100 - 1300 | Strong | C-O Stretch (Ester, Phenolic) |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 240. The molecular weight of the compound is 239.22, so the monoisotopic mass of the protonated molecule will be approximately 240.08.

-

Fragmentation Pattern: Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), predictable fragmentation of the ester groups is expected. Key fragmentation pathways include:

-

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to yield a fragment at m/z 194.

-

Loss of an ethyl group (•CH₂CH₃, 29 Da) followed by CO₂ (44 Da).

-

Loss of the entire ethoxycarbonyl group (•COOCH₂CH₃, 73 Da) to give a fragment at m/z 166.

-

Table 4: Predicted Mass Spectrometry Fragments (ESI-MS)

| m/z | Proposed Identity |

| 240 | [M+H]⁺ (Protonated Molecule) |

| 212 | [M+H - C₂H₄]⁺ (Loss of ethene) |

| 194 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |

| 166 | [M+H - C₂H₅OH - CO]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

Caption: A potential fragmentation pathway for [M+H]⁺.

Conclusion

The structural elucidation of this compound is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy define the precise carbon-hydrogen framework and confirm the molecular symmetry. IR spectroscopy provides rapid confirmation of key functional groups, including the hydroxyl and ester carbonyl moieties. Finally, mass spectrometry validates the molecular weight and offers insight into the compound's stability and fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable fingerprint, ensuring the identity and purity of the molecule for its advanced applications in research and development.

References

- Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem.

- THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing.

- A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. Benchchem.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

- Pyridine - Wikipedia. Wikipedia.

-

Infrared spectra and hydrogen bonding in pyridine derivatives. RSC Publishing. Available at: [Link]

- Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry.

- Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). ResearchGate.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Source not found.

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Source not found.

- This compound | 68631-52-7. Sigma-Aldrich.

- diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate(632-93-9) 1 h nmr. ChemicalBook.

- Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | 19872-91-4. Sigma-Aldrich.

- Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed.

- 4-Hydroxypyridine(626-64-2) 1H NMR spectrum. ChemicalBook.

- Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR spectrum. ChemicalBook.

- Diethyl2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate(1165-06-6)IR1. ChemicalBook.

- This compound. LabSolutions.

- Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate. ResearchGate.

Sources

- 1. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Thermal Stability of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

Introduction: The Critical Role of Thermal Stability in Drug Development

Diethyl 4-hydroxypyridine-2,6-dicarboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, possesses a chemical architecture that necessitates a thorough understanding of its thermal behavior. The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, and ensuring the stability of all components is paramount. Thermal stability is not merely a measure of a compound's resistance to heat; it is a critical parameter that influences shelf-life, formulation strategies, manufacturing processes, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth exploration of the methodologies and considerations for evaluating the thermal stability of this compound, tailored for researchers, scientists, and professionals in drug development.

I. Foundational Principles of Thermal Analysis

Before delving into specific experimental protocols, it is essential to grasp the fundamental principles of the analytical techniques employed to assess thermal stability. The choice of analytical method is not arbitrary; it is dictated by the specific information sought. For a comprehensive thermal stability profile, a multi-faceted approach is often necessary.

A. Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides precise information about the temperatures at which the material decomposes and the kinetics of this decomposition. For this compound, TGA can reveal the onset temperature of degradation, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the experiment.

B. Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is instrumental in identifying various thermal events, such as melting, crystallization, glass transitions, and solid-solid phase transitions. While TGA quantifies mass loss, DSC provides insights into the energetic changes associated with thermal events, which can precede or accompany decomposition.

II. Experimental Protocols for Thermal Stability Assessment

The following protocols are designed to provide a robust framework for investigating the thermal stability of this compound. The causality behind each experimental choice is explained to empower the researcher to adapt these methods to their specific needs.

A. Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability profile of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

-

-

Instrument Setup and Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. The choice of atmosphere is critical as it can significantly influence the degradation pathway. An inert atmosphere is recommended for initial screening to understand the intrinsic thermal stability, while an oxidative atmosphere can provide insights into stability under real-world storage and processing conditions.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events, while a faster rate is suitable for rapid screening.

-

-

Data Collection: Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the temperature of the maximum rate of mass loss.

-

Calculate the percentage of mass loss at different temperature intervals.

-

B. Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, and other thermal transitions of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is crucial to prevent the loss of volatile decomposition products.

-

-

Instrument Setup and Parameters:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature just below the onset of decomposition determined by TGA, at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point of the compound.

-

Observe any other endothermic or exothermic events that may indicate phase transitions or the onset of decomposition.

-

III. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermal stability assessment process.

Caption: Workflow for Thermal Stability Assessment.

IV. Understanding Degradation Pathways

While TGA and DSC provide information on when a compound degrades, they do not reveal the chemical nature of the degradation products. Understanding the degradation pathway is crucial for identifying potential impurities and ensuring the safety of the drug substance. The thermal decomposition of pyridine derivatives can proceed through various radical and molecular pathways. For this compound, potential degradation routes could involve decarboxylation, ester hydrolysis, or cleavage of the pyridine ring.

To elucidate these pathways, techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed. A stressed sample (heated to a temperature near its decomposition point) can be analyzed by HPLC-MS to separate and identify the degradation products.

V. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a structured table.

| Parameter | Method | Result |

| Onset of Decomposition (Tonset) | TGA | To be determined experimentally |

| Peak Decomposition Temperature (Tpeak) | TGA (DTG) | To be determined experimentally |

| Melting Point (Tm) | DSC | To be determined experimentally |

| Other Thermal Events | DSC | To be determined experimentally |

VI. Conclusion and Future Directions

A thorough understanding of the thermal stability of this compound is indispensable for its successful application in drug development. The methodologies outlined in this guide provide a comprehensive framework for this assessment. Future studies should focus on kinetic analysis of the decomposition process to predict the shelf-life of the compound under various storage conditions. Furthermore, elucidation of the precise degradation pathways will be instrumental in developing robust control strategies for impurities.

VII. References

-

Briehl, H., & Butenuth, J. (1992). Thermoanalytical investigations of the six isomeric pyridine dicarboxylic acids. Thermochimica Acta, 211, 141-149.

-

Plage, B., & Schulten, H. R. (1991). Thermal degradation of pyridine and its derivatives. Journal of Analytical and Applied Pyrolysis, 21(1-2), 1-17.

-

Lerdkanchanaporn, S., & Dollimore, D. (1997). The thermal decomposition of pyridine and its derivatives. Thermochimica Acta, 303(1), 15-28.

An In-depth Technical Guide to the Tautomeric Forms of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract